molecular formula C15H11N B8201971 6H-Isoindolo[2,1-a]indole CAS No. 248-71-5

6H-Isoindolo[2,1-a]indole

Cat. No.: B8201971
CAS No.: 248-71-5
M. Wt: 205.25 g/mol
InChI Key: JJUQRPHMJPHFBH-UHFFFAOYSA-N
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Description

6H-Isoindolo[2,1-a]indole is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Study of Pharmaceuticals and Electroluminescent Materials : 6H-Isoindolo[2,1-a]indole derivatives are instrumental in synthesizing various pharmaceuticals and organic electroluminescent materials (Shan et al., 2018).

  • Investigation of Binding Sites in Melatonin Receptors : These compounds are used as melatonin analogues to explore the binding site of the melatonin receptor, significantly contributing to our understanding of these biological interactions (Faust et al., 2000).

  • Potential Anticancer Applications : Some this compound derivatives have shown antiproliferative activity, suggesting their potential as anticancer agents (Guillaumel et al., 2003).

  • Chemical and Pharmaceutical Research : The isoindoloindole skeleton, including this compound, is a significant focus in chemical and pharmaceutical research due to its biological relevance (Čarný et al., 2019).

  • Synthesis of Various Substituted Compounds : The ability to synthesize various isoindoloindolones with different substituents on the indole nucleus has broadened the scope of research applications (Kadam & Tilve, 2013).

  • Structural Motifs in Natural and Biologically Active Compounds : 6H-Isoindolo[2,1-a]indol-6-one and related scaffolds are structural motifs in many natural and biologically interesting compounds, making them subjects of extensive study (Markovič et al., 2020).

Properties

IUPAC Name

6H-isoindolo[2,1-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-3-7-13-12(6-1)10-16-14-8-4-2-5-11(14)9-15(13)16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUQRPHMJPHFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312007
Record name 6H-Isoindolo[2,1-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248-71-5
Record name 6H-Isoindolo[2,1-a]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Isoindolo[2,1-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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